molecular formula C26H23N3OS B5009862 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone

Cat. No. B5009862
M. Wt: 425.5 g/mol
InChI Key: JGNMSYMVPHDNDY-UHFFFAOYSA-N
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Description

The compound “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone” is a derivative of 1,2,4-triazole . The chemistry of 1,2,4-triazoles and their substituted and fused derivatives has received considerable attention due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold .


Synthesis Analysis

The synthesis of this compound was carried out in two steps . In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct . Formic acid (98%) proved to be the most suitable reagent for acetal deprotection .


Molecular Structure Analysis

The molecular structure of the compound was brought to light by X-ray single crystal structure determination . The compound contains a cyclobutane, a triazole, and three phenyl rings . The initial guess on the compound was first obtained from the X-ray coordinates which were optimized by Density Functional Theory (DFT)/B3LYP method with 6-31G (d, p) and 6-31G+ (d, p) as basis sets .


Chemical Reactions Analysis

Several methods are available for the synthesis of 1,2,4-triazole thiols . Some of them involve carboxylic acid chloride reactions with thiosemicarbazide (or a substituted derivative) followed by thermal cyclization of the obtained intermediary . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .

Future Directions

The future directions for this compound could involve further exploration of its biological activities given the wide range of activities associated with 1,2,4-triazoles . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound in various fields.

properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS/c30-24(22-16-15-19-9-7-8-12-21(19)17-22)18-31-26-28-27-25(20-10-3-1-4-11-20)29(26)23-13-5-2-6-14-23/h1-6,10-11,13-17H,7-9,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNMSYMVPHDNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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